(2-Bromo-4-methylphenyl)methanesulfonamide
Overview
Description
“(2-Bromo-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-methylphenyl)methanesulfonamide” is1S/C8H10BrNO2S/c1-6-2-3-7 (8 (9)4-6)5-13 (10,11)12/h2-4H,5H2,1H3, (H2,10,11,12)
. This indicates the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a phenyl ring . Physical And Chemical Properties Analysis
“(2-Bromo-4-methylphenyl)methanesulfonamide” is a powder . Other physical and chemical properties such as boiling point are not specified in the available resources .Scientific Research Applications
Molecular Conformation and NMR Chemical Shifts
A study by Karabacak, Cinar, and Kurt (2010) used DFT quantum chemical investigation to explore the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This research highlights the utility of these compounds in advanced molecular spectroscopy and theoretical chemistry studies (Karabacak, Cinar, & Kurt, 2010).
Synthetic Applications in Heterocyclic Chemistry
Sakamoto et al. (1988) demonstrated the use of N-(2-bromophenyl)methanesulfonamide in the one-step synthesis of 1-methylsulfonyl-indoles, which are important heterocyclic compounds with various applications in medicinal chemistry and drug design. This synthesis approach provides an efficient route to functionalized indoles, highlighting the role of (2-Bromo-4-methylphenyl)methanesulfonamide in synthetic organic chemistry (Sakamoto et al., 1988).
Computational Structural Study
Mphahlele and Maluleka (2021) conducted a combined experimental and computational structural study on the derivatives of (2-Bromo-4-methylphenyl)methanesulfonamide. This research sheds light on the structural and electronic properties of these compounds, which are essential for understanding their reactivity and potential applications in material science and pharmaceutical research (Mphahlele & Maluleka, 2021).
Palladium-Catalyzed Cross-Coupling Reactions
Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic reagents and byproducts. This method underscores the importance of (2-Bromo-4-methylphenyl)methanesulfonamide in facilitating safer and more sustainable chemical synthesis processes in pharmaceutical and agrochemical industries (Rosen et al., 2011).
Structural Studies in Pharmaceutical Compounds
Dey et al. (2015) undertook structural studies of nimesulide triazole derivatives, including a compound similar to (2-Bromo-4-methylphenyl)methanesulfonamide, using X-ray powder diffraction. These studies provide insights into the molecular arrangement and intermolecular interactions of pharmaceutical compounds, aiding in the development of drugs with optimized efficacy and stability (Dey et al., 2015).
Safety And Hazards
The safety information for “(2-Bromo-4-methylphenyl)methanesulfonamide” indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKVBBIHNWECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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